molecular formula C11H11BrO2 B7846161 1-(4-Bromophenyl)pentane-1,4-dione

1-(4-Bromophenyl)pentane-1,4-dione

Cat. No. B7846161
M. Wt: 255.11 g/mol
InChI Key: WQHAUGRATDZWJB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)pentane-1,4-dione is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Scientific Research Applications

Physicochemical and Solvatochromic Properties

Research on derivatives of pentane-2,4-dione, including 3-(4-bromophenylhydrazo)pentane-2,4-dione, has focused on their physicochemical and solvatochromic properties. These compounds exhibit significant thermal stability and unique absorption characteristics dependent on their substituents and solvent properties (Mahmudov et al., 2011).

Structural Characterization and Optical Nonlinear Properties

Studies involving azo-β-diketones, such as 1-(4-Bromophenyl)pentane-1,4-dione, have been pivotal in understanding their structural characteristics and exploring their potential in optical nonlinear applications. These compounds have shown significant nonlinear refractive indices, making them candidates for optical limiting applications (Dhumad et al., 2021).

X-Ray Molecular Structure Analysis

Research into derivatives of pentane-2,4-dione, such as 3-(4′-biphenyl)pentane-2,4-dione, contributes to understanding their molecular structures. These studies, involving X-ray crystallography, reveal information about hydrogen bonding and tautomeric forms, providing insights into their physical and chemical behaviors (Emsley et al., 1988).

Ligand Synthesis for Metal Complexes

1,3-Dicarbonyl compounds like pentane-2,4-dione are valuable in synthesizing efficient, low-cost ligands for metal-catalyzed reactions. Research in this area explores their use in Pd-catalyzed Heck and Suzuki reactions, highlighting their role in organic synthesis and catalysis (Cui et al., 2007).

Quantum-Chemical Calculations and Tautomeric Studies

Investigations involving quantum-chemical calculations and tautomeric studies of β-diketone derivatives, such as 3-(4-fluorophenylhydrazone)pentane-2,4-dione, provide insights into their molecular and tautomeric structures. These studies are essential for understanding their chemical reactivity and stability in different environments (Maharramov et al., 2010).

Cyclohexane and Benzyl Alcohol Oxidations

Research on complexes formed with β-diketone derivatives, like 3-(2-Hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, demonstrates their potential as catalysts in oxidation reactions. This includes their application in the oxidation of cyclohexane and benzyl alcohol, indicating their significance in industrial and organic chemistry processes (Mahmudov et al., 2010).

Synthesis of Dihydro-8H-Isoquinolino[1,2-b]quinazolin-8-ones

This compound derivatives have been used in novel annulation processes to synthesize complex organic compounds like dihydro-8H-isoquinolino[1,2-b]quinazolin-8-ones. This highlights their utility in diverse and complex organic syntheses (Miao et al., 2019).

properties

IUPAC Name

1-(4-bromophenyl)pentane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-8(13)2-7-11(14)9-3-5-10(12)6-4-9/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHAUGRATDZWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.